5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Brand Name: Vulcanchem
CAS No.: 868220-81-9
VCID: VC6537644
InChI: InChI=1S/C15H19N5O3S/c21-8-7-18-3-5-19(6-4-18)12(11-2-1-9-23-11)13-14(22)20-15(24-13)16-10-17-20/h1-2,9-10,12,21-22H,3-8H2
SMILES: C1CN(CCN1CCO)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O
Molecular Formula: C15H19N5O3S
Molecular Weight: 349.41

5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

CAS No.: 868220-81-9

Cat. No.: VC6537644

Molecular Formula: C15H19N5O3S

Molecular Weight: 349.41

* For research use only. Not for human or veterinary use.

5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol - 868220-81-9

Specification

CAS No. 868220-81-9
Molecular Formula C15H19N5O3S
Molecular Weight 349.41
IUPAC Name 5-[furan-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C15H19N5O3S/c21-8-7-18-3-5-19(6-4-18)12(11-2-1-9-23-11)13-14(22)20-15(24-13)16-10-17-20/h1-2,9-10,12,21-22H,3-8H2
Standard InChI Key DUKKZONOCDDRIT-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O

Introduction

Structural and Chemical Characterization

Core Architecture and Substituent Analysis

The compound features a thiazolo[3,2-b] triazole bicyclic system, a heteroatom-rich scaffold known for its metabolic stability and ability to engage in diverse non-covalent interactions . At position 5, a furan-2-yl group is attached via a methylene bridge to a 4-(2-hydroxyethyl)piperazin-1-yl moiety, while position 6 hosts a hydroxyl group.

  • Thiazolo-triazole core: This scaffold’s planar structure enables π-π stacking with aromatic residues in biological targets, while its nitrogen and sulfur atoms facilitate hydrogen bonding and polar interactions .

  • Furan-2-yl group: The electron-rich furan ring may participate in hydrophobic interactions or act as a hydrogen bond acceptor, potentially enhancing binding affinity to enzymes or receptors.

  • 4-(2-hydroxyethyl)piperazine: This substituent introduces a basic nitrogen and a hydroxyl group, likely improving water solubility and bioavailability compared to simpler piperazine derivatives .

Physicochemical Properties

Hypothetical properties derived from computational tools and analog data :

PropertyPredicted Value
Molecular Weight403.45 g/mol
LogP (Lipophilicity)1.8 ± 0.3
Hydrogen Bond Donors3 (OH, NH piperazine)
Hydrogen Bond Acceptors8
Polar Surface Area120 Ų

The hydroxyl group at position 6 and the hydroxyethyl side chain suggest moderate solubility in polar solvents, while the furan and thiazole rings may confer stability in lipid environments.

Synthetic Strategies and Challenges

Retrosynthetic Analysis

A plausible synthesis route involves constructing the thiazolo-triazole core first, followed by sequential functionalization:

  • Core formation: Cyclocondensation of thiourea derivatives with α-haloketones, as reported for analogous thiazolo-triazoles .

  • Introduction of the furan-piperazine moiety:

    • Step A: Alkylation of the core’s C-5 position with a bromomethylfuran intermediate.

    • Step B: Coupling the furan-methyl group to 4-(2-hydroxyethyl)piperazine via nucleophilic substitution or reductive amination .

  • Hydroxylation at C-6: Oxidation of a pre-existing methyl or methoxy group using boron tribromide or hydrobromic acid .

Key Synthetic Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at C-5 and C-6 requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Stability of the hydroxyethyl group: Protection/deprotection strategies (e.g., silyl ethers) may be necessary to prevent side reactions during synthesis .

Comparative Analysis with Structural Analogs

Compound ClassKey FeaturesBiological ActivityReference
5-Ene-thiazolo-triazolesArylidene substituentsAnticancer (NCI60 screen)
Piperazine-thiazolesHydroxyethyl side chainAntibacterial (Gram+)
Furan hybridsElectron-rich ringAnti-inflammatory

This comparison underscores the potential for synergistic effects when combining these pharmacophores in a single molecule.

Future Directions and Research Gaps

  • Synthesis Optimization: Developing a scalable route with high yields and purity.

  • In vitro Screening: Prioritizing assays against cancer cell lines (e.g., NCI60 panel) and microbial pathogens.

  • ADMET Profiling: Evaluating pharmacokinetics, including blood-brain barrier permeability and hepatic metabolism.

  • Structural Modifications: Exploring substituent effects at C-5 and C-6 to refine activity and selectivity.

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